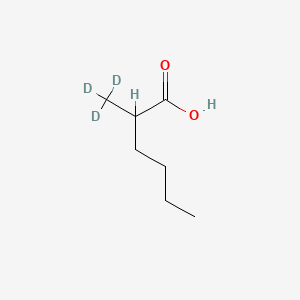
21-Desacetyl Difluprednate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Desacetyl Difluprednate-d5 is a deuterated analogue of 21-Desacetyl Difluprednate, which is an impurity of prednisolone. Prednisolone is a steroid drug used for the treatment of multiple inflammatory conditions, allergies, autoimmune disorders, and cancers. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyl Difluprednate-d5 involves the incorporation of deuterium atoms into the molecular structure of 21-Desacetyl Difluprednate. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in the required quantities .
Analyse Des Réactions Chimiques
Types of Reactions
21-Desacetyl Difluprednate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development.
Applications De Recherche Scientifique
21-Desacetyl Difluprednate-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of prednisolone and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prednisolone in the body.
Industry: Applied in quality control and stability studies for pharmaceutical products containing prednisolone.
Mécanisme D'action
The mechanism of action of 21-Desacetyl Difluprednate-d5 is similar to that of prednisolone. It acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in the reduction of inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluprednate: The parent compound, used as a topical corticosteroid for ocular inflammation.
Difluoroprednisolone: Another derivative of prednisolone with similar anti-inflammatory properties.
Difluoroprednisolone 21 Acetate: A related compound used in pharmaceutical research.
Uniqueness
21-Desacetyl Difluprednate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of the compound’s pathway is essential.
Propriétés
Formule moléculaire |
C25H32F2O6 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2 |
Clé InChI |
BQEJAAIPKDQEPV-BMYGYJMNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
SMILES canonique |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



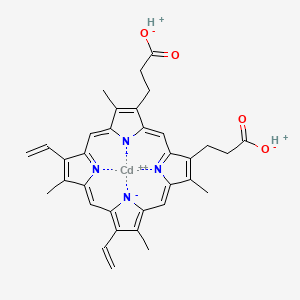
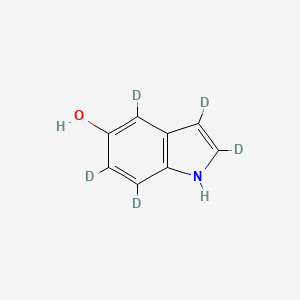
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)

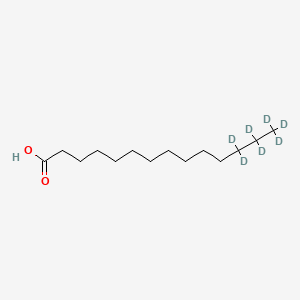


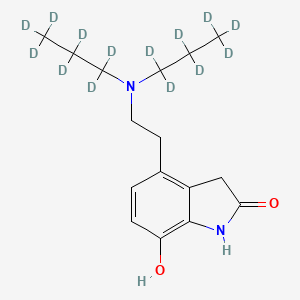

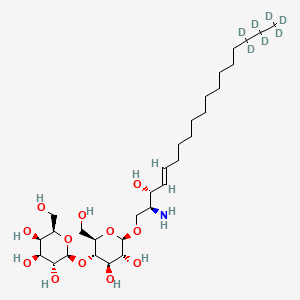
![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
